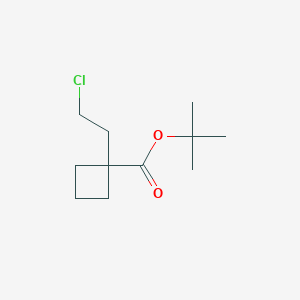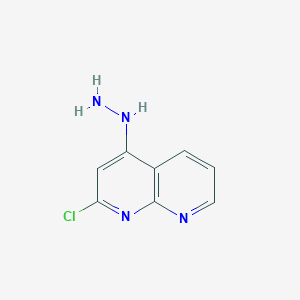
2-Chloro-4-hydrazinyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-hydrazinyl-1,8-naphthyridine” is a chemical compound with the molecular formula C8H7ClN4. Its molecular weight is 194.62 . It is also known by the IUPAC name "(2-chloro-1,8-naphthyridin-4-yl)hydrazine".
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13). Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 408.5±45.0 °C. The predicted density is 1.513±0.06 g/cm3 . The pKa value is predicted to be 5.20±0.30 .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecular Structures
Research has been conducted on the synthesis of complex molecular structures using 2-Chloro-4-hydrazinyl-1,8-naphthyridine derivatives. For instance, the compound has been involved in the synthesis of 1,2,4-Triazolo[4,3-a][1,8]naphthyridines, showcasing its utility in creating compounds with potential biological activities (Mogilaiah & Chowdary, 2002). Furthermore, the development of 1,8-naphthyridine-based ligands for Ru(II) complexes indicates its significance in constructing bridging ligands with potential applications in catalysis and materials science (Singh & Thummel, 2009).
Antimicrobial Applications
Several studies have explored the antimicrobial properties of this compound derivatives. For instance, the synthesis and antibacterial activity of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles have been investigated, highlighting the compound's role in creating antibacterial agents (Mogilaiah, Vidya, Kavitha, & Kumar, 2009). This research signifies the potential of this compound derivatives in developing new antimicrobial agents.
Photoluminescent Properties
The study of photoluminescent properties in derivatives of this compound has also been a subject of interest. For example, the synthesis and structural characterization of certain complexes have revealed their photoluminescent properties, indicating potential applications in optical materials and sensors (Zuo, Fu, Che, & Cheung, 2003).
Antitumor Activities
Additionally, the exploration of antitumor activities of novel functionalized 1,8-naphthyridine derivatives demonstrates the compound's potential in medicinal chemistry. Efficient synthesis methods have been developed for these derivatives, with several compounds showing promising antiproliferative properties in vitro against cancer cells (Fu et al., 2015).
Direcciones Futuras
The synthesis of 1,8-naphthyridines, including “2-Chloro-4-hydrazinyl-1,8-naphthyridine”, is an active area of research due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .
Propiedades
IUPAC Name |
(2-chloro-1,8-naphthyridin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSHWDTUUOFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873014.png)
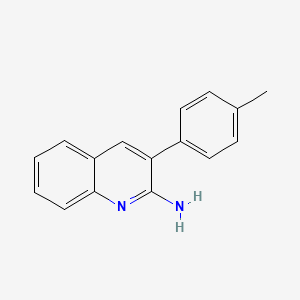
![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)
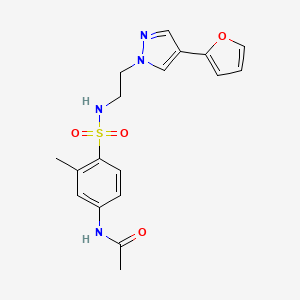
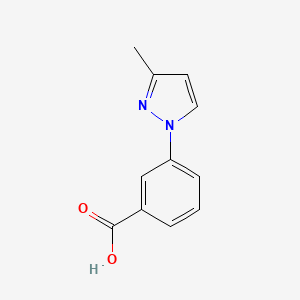

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)
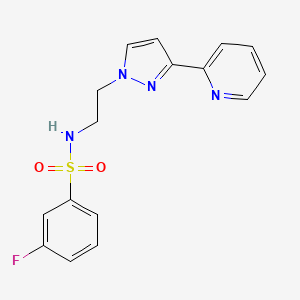

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)
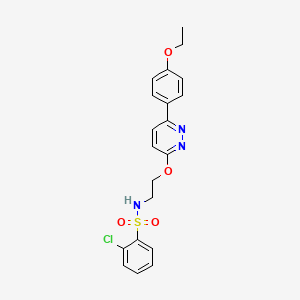
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)
